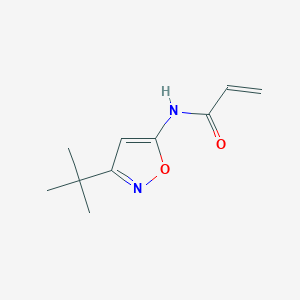![molecular formula C12H24N2O3 B7556808 2-[[1-(Butylamino)-1-oxopropan-2-yl]amino]pentanoic acid](/img/structure/B7556808.png)
2-[[1-(Butylamino)-1-oxopropan-2-yl]amino]pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[1-(Butylamino)-1-oxopropan-2-yl]amino]pentanoic acid, also known as BAPTA, is a chelator that is commonly used in scientific research. BAPTA is a synthetic compound that is used to selectively bind and remove divalent cations, such as calcium ions, from biological systems. BAPTA has a wide range of applications in scientific research, including the study of cellular signaling pathways, the regulation of gene expression, and the investigation of disease mechanisms.
Mécanisme D'action
2-[[1-(Butylamino)-1-oxopropan-2-yl]amino]pentanoic acid works by chelating, or binding, divalent cations such as calcium ions. 2-[[1-(Butylamino)-1-oxopropan-2-yl]amino]pentanoic acid has a high affinity for calcium ions, which allows it to selectively remove calcium ions from biological systems. Once 2-[[1-(Butylamino)-1-oxopropan-2-yl]amino]pentanoic acid binds to calcium ions, it forms a stable complex that is unable to participate in cellular signaling pathways.
Biochemical and Physiological Effects
2-[[1-(Butylamino)-1-oxopropan-2-yl]amino]pentanoic acid has a wide range of biochemical and physiological effects, depending on the specific system being studied. In general, 2-[[1-(Butylamino)-1-oxopropan-2-yl]amino]pentanoic acid is used to investigate the role of calcium ions in cellular signaling pathways. By selectively removing calcium ions from cells, researchers can study the effects of calcium signaling on cellular function, including muscle contraction, neurotransmitter release, and gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
2-[[1-(Butylamino)-1-oxopropan-2-yl]amino]pentanoic acid has several advantages for use in lab experiments. It is a highly specific chelator that can selectively remove calcium ions from cells without affecting other cellular processes. 2-[[1-(Butylamino)-1-oxopropan-2-yl]amino]pentanoic acid is also relatively easy to use and can be added directly to cell culture media or injected into cells. However, there are also some limitations to the use of 2-[[1-(Butylamino)-1-oxopropan-2-yl]amino]pentanoic acid in lab experiments. 2-[[1-(Butylamino)-1-oxopropan-2-yl]amino]pentanoic acid can have off-target effects on other divalent cations, such as magnesium ions, which can complicate experimental results. Additionally, 2-[[1-(Butylamino)-1-oxopropan-2-yl]amino]pentanoic acid can be toxic to cells at high concentrations, which can limit its usefulness in some experiments.
Orientations Futures
There are several future directions for the use of 2-[[1-(Butylamino)-1-oxopropan-2-yl]amino]pentanoic acid in scientific research. One area of interest is the investigation of the role of calcium signaling in disease mechanisms. 2-[[1-(Butylamino)-1-oxopropan-2-yl]amino]pentanoic acid has been used to study the effects of calcium signaling in a wide range of diseases, including Alzheimer's disease, Parkinson's disease, and cancer. Additionally, researchers are exploring the use of 2-[[1-(Butylamino)-1-oxopropan-2-yl]amino]pentanoic acid as a therapeutic agent for the treatment of diseases that are characterized by abnormal calcium signaling, such as epilepsy and cardiac arrhythmias. Finally, there is ongoing research into the development of new chelators that can selectively remove specific divalent cations from cells, which may have applications in a wide range of scientific fields.
Méthodes De Synthèse
2-[[1-(Butylamino)-1-oxopropan-2-yl]amino]pentanoic acid is synthesized through a multistep process that involves the reaction of several chemical compounds. The synthesis of 2-[[1-(Butylamino)-1-oxopropan-2-yl]amino]pentanoic acid typically involves the reaction of ethylenediamine with butyric anhydride to form the intermediate compound, N-(butyryloxy)ethylenediamine. This intermediate is then reacted with 1,2-diaminopentane to form the final product, 2-[[1-(Butylamino)-1-oxopropan-2-yl]amino]pentanoic acid.
Applications De Recherche Scientifique
2-[[1-(Butylamino)-1-oxopropan-2-yl]amino]pentanoic acid is widely used in scientific research as a tool to investigate the role of calcium ions in cellular signaling pathways. Calcium ions are important second messengers that play a critical role in a wide range of cellular processes, including muscle contraction, neurotransmitter release, and gene expression. 2-[[1-(Butylamino)-1-oxopropan-2-yl]amino]pentanoic acid is used to selectively remove calcium ions from cells, allowing researchers to study the effects of calcium signaling on cellular function.
Propriétés
IUPAC Name |
2-[[1-(butylamino)-1-oxopropan-2-yl]amino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3/c1-4-6-8-13-11(15)9(3)14-10(7-5-2)12(16)17/h9-10,14H,4-8H2,1-3H3,(H,13,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWGPFPBRJFVMNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(C)NC(CCC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[1-(Butylamino)-1-oxopropan-2-yl]amino]pentanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Ethoxy-5-[methoxy(methyl)sulfamoyl]benzoic acid](/img/structure/B7556732.png)
![3-[(Oxan-4-ylamino)methyl]benzonitrile](/img/structure/B7556740.png)




![2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]pentanoic acid](/img/structure/B7556790.png)
![2-[[2-(Cyclopropylamino)-2-oxoethyl]amino]pentanoic acid](/img/structure/B7556804.png)
![N-[1-(3,4-dichlorophenyl)ethyl]-3-phenylcyclobutan-1-amine](/img/structure/B7556813.png)
![2-[(3-Methylsulfonylphenoxy)methyl]benzonitrile](/img/structure/B7556815.png)

![3-[2-(3-Ethylmorpholin-4-yl)ethoxy]benzoic acid](/img/structure/B7556832.png)